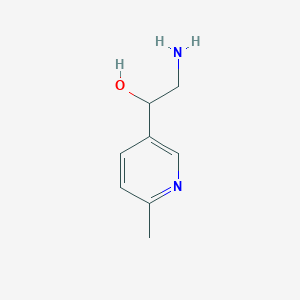

2-Amino-1-(6-methylpyridin-3-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-amino-1-(6-methylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C8H12N2O/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5,8,11H,4,9H2,1H3 |

InChI Key |

ZAODMRKKIMBZKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(CN)O |

Origin of Product |

United States |

Advanced Structural Characterization of 2 Amino 1 6 Methylpyridin 3 Yl Ethanol and Its Research Relevant Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift and Multiplicity Analysis

Proton (¹H) NMR spectroscopy of 2-Amino-1-(6-methylpyridin-3-yl)ethanol provides initial insights into its molecular framework. The chemical shift of each proton is indicative of its local electronic environment. For instance, protons on the pyridine (B92270) ring are typically observed in the aromatic region (δ 7.0-8.5 ppm), with their exact shifts influenced by the positions of the methyl and aminoethanol substituents. The methyl group protons would appear as a singlet in the upfield region (around δ 2.5 ppm). The protons of the aminoethanol side chain, including the methine (CH-OH), methylene (CH₂-NH₂), alcohol (OH), and amine (NH₂) protons, would exhibit characteristic chemical shifts and multiplicities based on their neighboring protons.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. uobasrah.edu.iq Each unique carbon atom in the molecule gives rise to a distinct signal. mdpi.com The chemical shifts of the pyridinyl carbons are found in the downfield region typical for aromatic systems, while the methyl and the two side-chain carbons appear at higher field. The specific chemical shifts are crucial for confirming the substitution pattern of the pyridine ring.

A representative, though not experimentally determined for this specific molecule, set of expected ¹H and ¹³C NMR data is presented in the interactive table below, based on analogous structures.

| Atom | ¹H Chemical Shift (ppm, Multiplicity, J (Hz)) | ¹³C Chemical Shift (ppm) |

| Pyridine C2-H | Expected in aromatic region | Expected in aromatic region |

| Pyridine C4-H | Expected in aromatic region | Expected in aromatic region |

| Pyridine C5-H | Expected in aromatic region | Expected in aromatic region |

| CH₃ | Expected as singlet | Expected in alkyl region |

| CH-OH | Expected as multiplet | Expected in alcohol region |

| CH₂-NH₂ | Expected as multiplet | Expected in amine region |

| OH | Broad singlet, variable | - |

| NH₂ | Broad singlet, variable | - |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vicinal protons on the pyridine ring, as well as between the methine proton and the methylene protons of the aminoethanol side chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the signal for the methyl protons would show a cross-peak to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy identifies longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methine proton of the side chain to the pyridinyl carbons at positions 3 and 4, confirming the point of attachment of the aminoethanol group to the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignments and Conformational Preferences

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule. In the case of this compound, NOESY can reveal through-space interactions between the protons of the aminoethanol side chain and the protons on the pyridine ring. These interactions can help to define the rotational preferences around the C-C bond of the side chain and the C-C bond connecting the side chain to the pyridine ring.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Supramolecular Assembly Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline molecule. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. For chiral molecules, SCXRD can be used to establish the absolute configuration. Furthermore, this technique provides invaluable information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the supramolecular assembly.

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Symmetry

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (broad band around 3300 cm⁻¹), the N-H stretches of the amine (two sharp bands around 3300-3400 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Electronic Transitions

The study of the electronic absorption and emission properties of this compound and its derivatives is crucial for understanding their photophysical behavior and potential applications in various fields, including materials science and medicinal chemistry. While specific experimental data for this compound is not extensively available in the reviewed literature, the photophysical properties can be inferred from the analysis of structurally related aminopyridine derivatives.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectra of aminopyridine derivatives are typically characterized by multiple absorption bands in the UV-visible region, arising from π→π* and n→π* electronic transitions. The position and intensity of these bands are sensitive to the molecular structure, including the nature and position of substituents on the pyridine ring, as well as the solvent polarity.

For instance, studies on aminopyridine Schiff bases have shown the presence of several absorption bands between 200 and 500 nm. Bands in the 209-280 nm range are generally assigned to π→π* transitions within the aromatic system. Another band, often observed between 280 and 310 nm, is attributed to a π→π* transition localized on the azomethine group in Schiff bases, a feature that would be absent in this compound. A lower energy band, which can extend into the visible region, is often associated with an intramolecular charge transfer (ICT) transition from the electron-donating amino group to the electron-accepting pyridine ring. researchgate.net

The solvent environment plays a significant role in the position of these absorption bands. A shift in the absorption maximum to longer wavelengths (bathochromic or red shift) with increasing solvent polarity is often indicative of a π→π* transition, where the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) can suggest an n→π* transition.

Due to the lack of direct experimental data for this compound, the following table presents data for the related compound, 2-aminopyridine, to illustrate typical absorption characteristics.

| Compound | Solvent | λmax (nm) | Transition |

|---|---|---|---|

| 2-Aminopyridine | 1,4-Dioxane | 285 | π→π |

| Ethanol | 290 | π→π |

This table is generated based on data for analogous compounds and is intended for illustrative purposes.

Electronic Emission Spectroscopy (Fluorescence)

Fluorescence spectroscopy provides insights into the excited state properties of molecules. Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent emission of a photon as the molecule returns to its ground state is known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift).

The fluorescence properties of aminopyridine derivatives are highly dependent on their molecular structure and the surrounding environment. For example, the quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can be significantly influenced by the presence of electron-donating or electron-withdrawing groups. In a study of 2-aminopyridine, a quantum yield of 64.3% was determined in 1M H2SO4 using quinine bisulfate as a reference standard. edinst.com

The emission wavelength of aminopyridine derivatives can also be affected by solvent polarity. In general, an increase in solvent polarity leads to a red shift in the emission maximum for compounds with a more polar excited state. sciforum.net This solvatochromic effect is a hallmark of molecules exhibiting intramolecular charge transfer upon excitation.

The following interactive data table provides representative fluorescence data for 2-aminopyridine, which serves as a model for the expected behavior of this compound.

| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| 2-Aminopyridine | 1M H2SO4 | 310 | 365 | 0.643 |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylates | Ethanol | 390 | 480 | 0.01-0.67 |

This table is generated based on data for analogous compounds and is intended for illustrative purposes. edinst.comnih.gov

Electronic Transitions

The electronic transitions observed in the UV-Vis spectra of aminopyridine derivatives are primarily of two types:

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands observed in the UV region. In aminopyridines, these transitions are associated with the aromatic pyridine ring.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom of the amino group or the pyridine ring, to a π* antibonding orbital. These transitions are generally of lower energy and have lower molar absorptivity compared to π→π* transitions. They are often observed as shoulders or weak bands on the longer wavelength side of the main absorption bands.

The presence of the amino group and the methyl group on the pyridine ring, as well as the ethanolamine side chain in this compound, is expected to influence the energies of these transitions. The electron-donating amino group can raise the energy of the highest occupied molecular orbital (HOMO), leading to a red shift in the π→π* transitions. The hydroxyl group in the ethanolamine side chain can also participate in hydrogen bonding with protic solvents, further influencing the electronic transitions.

While the requested computational methods—Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, conformational analysis, reaction mechanism elucidation, and solvation effect studies—are standard techniques for characterizing chemical compounds, specific studies applying these methods to this compound are not present in the available search results.

Therefore, it is not possible to provide the detailed, scientifically accurate content for each specified section and subsection as requested in the prompt. Generating such an article would require access to specific computational data (such as HOMO-LUMO energy gaps, MEP maps, reactivity descriptor values, potential energy surfaces, transition state structures, and solvation free energies) that has not been published or is not indexed in the searched scientific databases.

Theoretical and Computational Chemistry Investigations of 2 Amino 1 6 Methylpyridin 3 Yl Ethanol

Molecular Dynamics Simulations for Intermolecular Interactions in Model Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By simulating the interactions between molecules, MD can provide detailed insights into the nature of intermolecular forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These simulations are crucial for understanding how a molecule behaves in different environments, such as in solution or in biological systems.

For a compound like 2-Amino-1-(6-methylpyridin-3-yl)ethanol, MD simulations could be employed to:

Analyze Solvation Effects: By simulating the compound in a solvent like water or ethanol, researchers could understand how the solvent molecules arrange themselves around the solute and the nature of the interactions that stabilize the solvated complex.

Investigate Self-Aggregation: MD simulations could reveal whether molecules of this compound have a tendency to aggregate in solution and the types of intermolecular interactions that drive this process.

Study Interactions with Biomolecules: If this compound has potential biological activity, MD simulations could be used to model its interaction with target proteins or other biomolecules, providing insights into its mechanism of action.

Without specific research on this compound, it is not possible to present detailed research findings or data tables related to its intermolecular interactions as studied by molecular dynamics simulations.

Mechanistic Studies of Reactions Involving 2 Amino 1 6 Methylpyridin 3 Yl Ethanol and Its Structural Analogues

Nucleophilic Reactivity of the Amino and Hydroxyl Moieties

The 2-Amino-1-(6-methylpyridin-3-yl)ethanol molecule possesses two primary nucleophilic centers: the nitrogen atom of the primary amino group and the oxygen atom of the hydroxyl group. The relative reactivity of these groups is dictated by factors such as steric hindrance, solvent effects, and the nature of the electrophile.

The amino group, being generally more nucleophilic than the hydroxyl group, is the primary site of reaction in many cases, such as N-acylation and N-alkylation. For instance, in reactions with acyl chlorides or anhydrides, selective N-acylation is typically observed. Similarly, alkylation reactions with alkyl halides tend to occur at the nitrogen atom. However, the hydroxyl group can also act as a nucleophile, particularly under conditions that favor its deprotonation to form a more reactive alkoxide ion. This can lead to O-acylation or O-alkylation, and in some cases, mixtures of N- and O-substituted products may result.

The relative nucleophilicity can be influenced by the choice of protecting groups. For example, protecting the amine with a Boc group can reduce its nucleophilicity, allowing for selective reaction at the hydroxyl group. Conversely, protecting the hydroxyl group, for instance as a silyl ether, directs reactions to the amino group. The choice of base and solvent is also critical in modulating the reactivity of these two functional groups.

A comparative overview of typical nucleophilic reactions is presented below:

| Reaction Type | Primary Reactive Site | Typical Reagents | Product Type |

| N-Acylation | Amino Group | Acyl chlorides, Anhydrides | Amide |

| N-Alkylation | Amino Group | Alkyl halides | Secondary or Tertiary Amine |

| O-Acylation | Hydroxyl Group | Acyl chlorides (with N-protection) | Ester |

| O-Alkylation | Hydroxyl Group | Alkyl halides (with N-protection) | Ether |

| Michael Addition | Amino Group | α,β-Unsaturated carbonyls | β-Amino carbonyl compound |

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring in Derivatization Schemes

Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is a challenging transformation. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. wikipedia.orguoanbar.edu.iq This deactivation is further exacerbated in acidic conditions, typically used for SEAr reactions like nitration or sulfonation, as the pyridine nitrogen gets protonated, forming a positively charged pyridinium ion which strongly deactivates the ring. uoanbar.edu.iq

The positions of the existing substituents—the methyl group at C6 and the aminoethanol group at C3—play a crucial role in directing any potential substitution.

Aminoethanol Group at C3: This group, particularly after protonation of the amino function under acidic conditions, would act as a deactivating, meta-directing group.

Methyl Group at C6: The methyl group is an activating, ortho-, para-directing group.

Considering the directing effects, the C5 position is meta to the deactivating aminoethanol group and ortho to the activating methyl group. The C4 position is ortho to the aminoethanol group and meta to the methyl group. The C2 position is ortho to both the ring nitrogen and the aminoethanol group. Due to the severe deactivation by the ring nitrogen, electrophilic substitution, if it occurs, is most likely to happen at the C3 and C5 positions in a pyridine ring. quimicaorganica.org Given the existing substitution at C3 and the directing effects, the most probable site for electrophilic attack would be the C5 position. However, forcing conditions would be required, and yields are expected to be low. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts react with the basic pyridine nitrogen. uoanbar.edu.iqquimicaorganica.org

| Position | Influence of Aminoethanol Group (at C3) | Influence of Methyl Group (at C6) | Overall Propensity for SEAr |

| C2 | Ortho (Deactivating) | Meta (Activating) | Highly Unlikely |

| C4 | Ortho (Deactivating) | Meta (Activating) | Unlikely |

| C5 | Meta (Deactivating) | Ortho (Activating) | Most Probable Site (under harsh conditions) |

Cyclization and Ring-Closing Reactions for Novel Heterocyclic Architectures

The bifunctional nature of this compound, containing both an amino and a hydroxyl group, makes it a valuable precursor for the synthesis of novel heterocyclic structures through cyclization reactions. These intramolecular reactions can lead to the formation of various ring systems, depending on the reagent used to link the two functional groups.

For example, reaction with phosgene or its equivalents can lead to the formation of a cyclic carbamate, specifically an oxazolidinone ring. Similarly, reaction with chloroacetyl chloride can induce a cyclization to form morpholin-2-one derivatives. The amino group first reacts to form an amide, followed by an intramolecular nucleophilic substitution by the hydroxyl group to close the ring.

Another important class of reactions involves condensation with aldehydes or ketones to form oxazolidine rings. This reaction is typically reversible and acid-catalyzed. Furthermore, derivatization of the aminoethanol side chain can introduce other functionalities that can participate in cyclization reactions with the pyridine ring itself. For instance, conversion of the hydroxyl group to a leaving group could potentially be followed by an intramolecular nucleophilic attack by the pyridine nitrogen, although this is less common. More complex, multi-step syntheses can utilize this compound as a building block for fused heterocyclic systems. For example, the amino group can be used as a nucleophile in reactions that ultimately lead to the formation of rings fused to the pyridine core, such as in the synthesis of pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines from 2-aminopyridines. beilstein-journals.org

Redox Transformations of the Aminoethanol Group and Pyridine Moiety

The this compound molecule can undergo various redox transformations at both the aminoethanol side chain and the pyridine ring.

Oxidation: The secondary alcohol of the aminoethanol group can be oxidized to a ketone, yielding 2-amino-1-(6-methylpyridin-3-yl)ethanone. This transformation can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO2), Swern oxidation, or Dess-Martin periodinane. Care must be taken to avoid oxidation of the amino group or the pyridine ring. The primary amino group can also be oxidized, though this is often less controlled and can lead to a mixture of products.

The pyridine ring itself can be oxidized to the corresponding pyridine-N-oxide using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. wikipedia.org

Reduction: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation, typically using catalysts like platinum, palladium, or rhodium under hydrogen pressure. This transformation completely removes the aromaticity and results in a saturated heterocyclic ring. The conditions required for this reduction are generally harsh.

Kinetics and Thermodynamic Parameters of Model Reactions

Kinetics: The rates of nucleophilic reactions involving the amino and hydroxyl groups are dependent on their respective nucleophilicity. The nucleophilicity of amines and pyridines has been quantified using the Mayr nucleophilicity scale, which correlates reaction rates with electrophilicity and nucleophilicity parameters. nih.gov Pyridine bases are known to catalyze reactions such as the hydrolysis of aryl acetates through nucleophilic catalysis. rsc.org The rate of such reactions is influenced by the basicity and steric hindrance of the pyridine derivative. For this compound, the amino group is expected to be a significantly stronger nucleophile than the pyridine nitrogen.

Thermodynamics: The thermodynamics of reactions involving amino alcohols are influenced by factors such as intramolecular hydrogen bonding. In amino alcohols, an intramolecular hydrogen bond can form between the amino and hydroxyl groups, which can affect the compound's conformational preferences and thermodynamic stability. nih.govresearchgate.net The strength of this interaction can be evaluated using computational methods or indirectly through experimental measurements of enthalpies of formation and vaporization. nih.govresearchgate.net For cyclization reactions, the thermodynamic feasibility is governed by the change in Gibbs free energy (ΔG), which depends on the enthalpy change (ΔH) associated with bond formation and breaking, and the entropy change (ΔS) related to the loss of conformational freedom upon ring formation. The formation of 5- and 6-membered rings is generally thermodynamically favored.

The table below provides estimated thermodynamic values for model reactions involving functional groups present in the target molecule.

| Reaction Type | Model Reactants | Enthalpy Change (ΔH°) (kJ/mol) | Entropy Change (ΔS°) (J/mol·K) | Gibbs Free Energy (ΔG°) (kJ/mol) |

| Amide Formation | Acetic Acid + Methylamine | -50 to -60 | -80 to -100 | -20 to -30 |

| Ester Formation | Acetic Acid + Ethanol | ~0 | ~0 | ~0 |

| Pyridine N-Oxidation | Pyridine + H2O2 | -100 to -120 | -30 to -50 | -85 to -105 |

| Pyridine Hydrogenation | Pyridine + 3H2 | -190 to -210 | -300 to -350 | -90 to -110 |

Note: These are approximate values for simple model systems at 298.15 K and can vary significantly based on the specific structure and reaction conditions.

Derivatization and Application As a Versatile Building Block in Specialized Organic Synthesis and Material Science Research

Synthesis of Complex Aminopyridine Scaffolds and Advanced Organic Molecules

The 2-aminopyridine motif is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov Compounds like 2-Amino-1-(6-methylpyridin-3-yl)ethanol serve as key starting materials or intermediates for elaborating this core structure. The presence of both an amino and a hydroxyl group provides two distinct points for chemical modification, enabling the synthesis of diverse derivatives.

Diversity-Oriented Synthesis (DOS) is a strategy that leverages common starting materials, such as amino-substituted aromatic compounds, to generate libraries of structurally diverse molecules. mdpi.com The amino and alcohol functionalities on this compound can be selectively protected or activated, allowing for sequential reactions that build molecular complexity. For instance, the amine can be acylated, alkylated, or used in condensation reactions, while the alcohol can be oxidized, esterified, or converted into a leaving group for substitution reactions. This dual reactivity is instrumental in producing libraries of novel compounds based on the aminopyridine scaffold.

The synthesis of advanced organic molecules often involves multicomponent reactions where several starting materials are combined in a single step to form a complex product. nih.gov The aminopyridine structure is a common target in such syntheses, highlighting the importance of building blocks that can be readily incorporated into these efficient chemical transformations. nih.gov

Incorporation into Chiral Ligands and Organocatalysts for Asymmetric Transformations

Asymmetric organocatalysis has become a major pillar of modern chemical synthesis, offering an alternative to metal-based catalysts and enzymes. mdpi.comnih.gov Chiral 1,2-amino alcohols, the class to which this compound belongs, are privileged scaffolds for creating effective organocatalysts. researchgate.netnih.govnih.gov These catalysts function by forming transient chiral intermediates with substrates, directing the stereochemical outcome of the reaction.

The efficacy of β-amino alcohol organocatalysts stems from their ability to activate substrates through the formation of hydrogen bonds via the hydroxyl group, while the amino group can act as a base or form iminium ions. researchgate.net This dual functionality is crucial for controlling enantioselectivity in a variety of chemical transformations.

Derivatives of this compound can be employed as chiral ligands in metal-catalyzed asymmetric reactions. Amino acids and their derivatives are well-established as effective chiral ligands for transition metals, facilitating enantioselective transformations. researchgate.netmdpi.com The nitrogen atom of the pyridine (B92270) ring and the amino group can coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of reactions such as asymmetric additions, hydrogenations, and cross-coupling reactions. researchgate.net

| Transformation Type | Catalyst Scaffold | Substrate Example | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | β-Amino alcohol salt | 1,2-Dihydropyridine and Acrolein | Up to 95% | researchgate.net |

| Michael Addition | Cinchona-derived primary amine | Thiomalonate and Enone | High | nih.gov |

| Aldol Reaction | N-heteroaryl-sulfonylprolinamide | Isatin and Acetone | Up to 88% | tcichemicals.com |

| Addition of Diethylzinc (B1219324) to Aldehydes | Polymer-supported N-tritylaziridino alcohol | Benzaldehyde | High | researchgate.net |

Precursor for Advanced Organic Materials with Tunable Properties

The development of advanced organic materials with specific, tunable properties is a significant area of materials science research. Functionalized building blocks are essential for constructing polymers and supramolecular assemblies with desired electronic, optical, or mechanical characteristics. While specific applications of this compound in this domain are an emerging area of investigation, its structural features suggest considerable potential.

The pyridine ring is an electron-deficient aromatic system, which can be useful in the design of organic electronic materials. The amino and hydroxyl groups offer reactive sites for polymerization or for grafting the molecule onto surfaces or into larger macromolecular structures. For example, tripodal compounds derived from a central core, such as tris(pyrazolyl)ethanol, have been used as building blocks for new functionalized materials and catalysts. mdpi.com This demonstrates the principle of using functionalized ethanolamines as a basis for more complex material precursors. The ability to modify the side chain and the pyridine ring would allow for the fine-tuning of properties like solubility, thermal stability, and intermolecular interactions, which are critical for material performance.

Scaffold for Probes in Chemobiological Research

Chemical biology utilizes small molecules, often referred to as molecular tools or probes, to study and manipulate biological processes within complex native systems. tavernarakislab.grnih.gov These tools are designed to interact with specific molecular targets, such as proteins or enzymes, to elucidate their function without necessarily leading to a therapeutic outcome. tavernarakislab.gr The 2-aminopyridine scaffold is a key feature in many biologically active molecules, making derivatives of this compound attractive candidates for the development of such probes. nih.gov

The synthesis of molecular probes often involves creating a library of related compounds to identify a molecule with the desired activity and selectivity. tavernarakislab.gr The derivatization potential of this compound at its amine and alcohol positions allows for the systematic modification of its structure. Functional groups can be introduced that act as reporters (e.g., fluorophores), cross-linking agents, or affinity tags, transforming the core scaffold into a multifunctional probe for studying biological pathways. nih.gov

Computational modeling has become an indispensable tool for understanding the interactions between small molecules and their biological targets at a molecular level. nih.gov Techniques such as molecular dynamics (MD) simulations and molecular docking are used to predict and analyze the binding modes, affinities, and conformational changes that occur when a ligand interacts with a biomolecular system like a protein or nucleic acid. nih.govillinois.edu

In the context of developing probes from the this compound scaffold, computational modeling would play a crucial role. For example, if a derivative is designed to target a specific enzyme, docking studies can be performed to predict how the molecule fits into the enzyme's active site. These models can reveal key interactions, such as hydrogen bonds involving the aminopyridine nitrogen or the hydroxyl group, that contribute to binding affinity and selectivity. pan.pl This computational insight allows for the rational design of more potent and selective molecular tools, accelerating their development and refining their properties for specific chemobiological applications. illinois.edu

Q & A

Q. Table 1: Optimization of Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C | Prevents thermal degradation | |

| Solvent System | Ethanol/Water (3:1) | Balances solubility and reactivity | |

| Reducing Agent | NaBH4 | Selective for ketone→alcohol conversion |

Q. Table 2: Analytical Techniques for Quality Control

| Technique | Application | Key Metrics | Reference |

|---|---|---|---|

| HPLC (Chiral) | Enantiomeric purity | Retention time, peak area | |

| NMR (¹³C) | Confirms carbon skeleton integrity | δ 150–160 ppm (pyridine C) | |

| FT-IR | Detects functional group retention | O-H/N-H stretches |

Research Applications

Q. What biological targets are plausible for this compound, and how are binding assays designed?

- Potential targets include G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases) due to the pyridine scaffold’s electron-rich nature.

- Binding Assay Design :

- Fluorescence Polarization : Tracks competitive displacement of labeled ligands .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) .

Q. How do substituents on the pyridine ring modulate physicochemical properties?

- Methyl Group (6-position) : Enhances lipophilicity and metabolic stability .

- Amino Alcohol Group : Introduces hydrogen-bonding capacity, improving solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.